

2-Ethylnicotinic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Ethylnicotinic acid**

Cat. No.: **B1362757**

[Get Quote](#)

An In-depth Examination of the Core Physicochemical Properties, Synthesis, Analysis, and Biological Significance for Researchers and Drug Development Professionals.

Introduction

2-Ethylnicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a heterocyclic carboxylic acid featuring a pyridine ring substituted with an ethyl group at the 2-position and a carboxyl group at the 3-position. Its structural similarity to nicotinic acid and its derivatives makes it a molecule of significant interest in medicinal chemistry and drug development. This guide provides a detailed exploration of its fundamental properties, synthesis, analytical characterization, and known biological activities, offering a crucial resource for scientists engaged in pharmaceutical research and development.

Chemical Structure and Identification

The unique arrangement of the ethyl and carboxyl groups on the pyridine ring dictates the molecule's chemical reactivity, polarity, and potential for biological interactions.

Caption: Chemical structure of **2-Ethylnicotinic acid**.

Core Physicochemical Properties

The physicochemical properties of **2-Ethylnicotinic acid** are fundamental to understanding its behavior in both chemical and biological systems. These properties influence its solubility, absorption, distribution, and potential as a drug candidate.

Property	Value	Source
Molecular Formula	C ₈ H ₉ NO ₂	[1]
Molecular Weight	151.16 g/mol	[1][2]
CAS Number	3421-76-9	[1]
Boiling Point	273°C	[1]
Appearance	Off-white to light yellow crystalline powder	[3]
Storage	Room temperature, dry conditions	[1]

Synthesis and Manufacturing

The synthesis of **2-Ethylnicotinic acid** and its derivatives is a key area of research, with various methods developed to achieve high purity and yield. While specific industrial-scale synthesis of **2-Ethylnicotinic acid** is not widely published, general approaches for substituted nicotinic acids often involve the oxidation of corresponding alkylpyridines.[4] For instance, the synthesis of nicotinic acid itself can be achieved by the oxidation of 2-methyl-5-ethylpyridine.[4] A plausible synthetic route for **2-Ethylnicotinic acid** could involve the oxidation of 2-ethyl-3-methylpyridine.

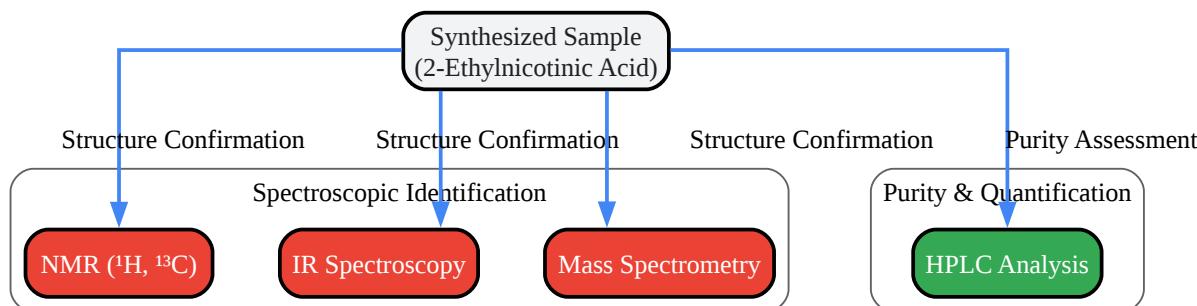
A general workflow for the synthesis and purification of a nicotinic acid derivative is outlined below.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis and quality control of **2-Ethylnicotinic acid**.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of **2-Ethylnicotinic acid**.


2-Ethylnicotinic acid. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are crucial for elucidating the molecular structure. The proton NMR spectrum of a related compound, nicotinic acid, shows characteristic signals for the pyridine ring protons.[5] For **2-Ethylnicotinic acid**, one would expect to see additional signals corresponding to the ethyl group (a triplet and a quartet).
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The spectrum of a carboxylic acid like **2-Ethylnicotinic acid** would be expected to show a very broad O-H stretch from the carboxylic acid group, typically in the range of $2500\text{-}3300\text{ cm}^{-1}$, and a strong C=O (carbonyl) stretch around 1700 cm^{-1} .[6][7]
- Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.[8] Electrospray ionization (ESI) is a common technique for such molecules.[9][10]

Chromatographic Methods

- High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of **2-Ethylnicotinic acid** and for its quantification in various matrices. [11] A reversed-phase column with a mobile phase consisting of an acetonitrile and water gradient is often used for the separation of nicotinic acid and its derivatives.[8][11]

[Click to download full resolution via product page](#)

Caption: Workflow for the analytical quality control of **2-Ethylnicotinic acid**.

Biological Activity and Applications

While research specifically on **2-Ethylnicotinic acid** is limited, the broader class of nicotinic acid derivatives has a wide range of biological activities and applications. Nicotinic acid itself is a well-known lipid-lowering agent. Its derivatives are explored for various therapeutic areas.

- Potential as a Pharmaceutical Intermediate: **2-Ethylnicotinic acid** can serve as a building block in the synthesis of more complex pharmaceutical compounds.[\[1\]](#)[\[12\]](#) Its structure allows for various chemical modifications to create libraries of compounds for drug discovery.[\[1\]](#)
- Antimicrobial Activity: Derivatives of nicotinic acid have been shown to possess antibacterial properties.[\[13\]](#)[\[14\]](#) For example, some acylhydrazone derivatives of nicotinic acid have demonstrated promising activity against Gram-positive bacteria, including MRSA strains.[\[13\]](#)
- Central Nervous System (CNS) Applications: It is suggested as an intermediate for drugs targeting CNS disorders, potentially as a building block for nicotinic receptor ligands.[\[1\]](#)

Safety and Handling

Proper safety precautions are necessary when handling **2-Ethylnicotinic acid**, as with any laboratory chemical.

- General Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15][16] Avoid the formation of dust and aerosols.[16]
- First Aid Measures:
 - In case of eye contact: Rinse cautiously with water for several minutes.[15]
 - In case of skin contact: Wash off immediately with plenty of water.[15]
 - If inhaled: Move the person to fresh air.[16]
 - If swallowed: Rinse mouth and seek medical attention.[15]
- Stability and Storage: The compound is generally stable under normal conditions.[17] It should be stored in a tightly closed container in a dry and well-ventilated place.[16]
- Incompatible Materials: Strong oxidizing agents.[15]

Conclusion

2-Ethylnicotinic acid represents a molecule with significant potential, primarily as a versatile intermediate in the synthesis of novel therapeutic agents. Its fundamental properties, while not extensively studied in isolation, can be largely inferred from the well-documented chemistry of nicotinic acid and its analogs. This guide provides a foundational understanding for researchers, highlighting the key aspects of its chemistry, analysis, and potential applications. Further investigation into its specific biological activities is warranted to fully explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Ethylnicotinic acid [myskinrecipes.com]

- 2. 2-Ethylnicotinic acid | C8H9NO2 | CID 506624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Aminonicotinic acid | 5345-47-1 [chemicalbook.com]
- 4. Nicotinic acid synthesis - [chemicalbook](https://chemicalbook.com) [chemicalbook.com]
- 5. Nicotinic acid(59-67-6) 1H NMR [m.chemicalbook.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]
- 12. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. fishersci.co.uk [fishersci.co.uk]
- To cite this document: BenchChem. [2-Ethylnicotinic Acid: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1362757#2-ethylnicotinic-acid-fundamental-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com